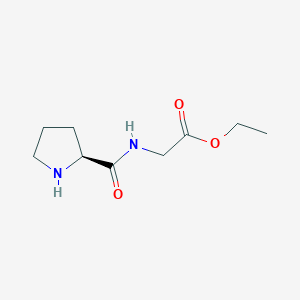

Ethyl (s)-prolylglycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (s)-prolylglycinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group attached to the (s)-prolylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (s)-prolylglycinate typically involves the esterification of (s)-prolylglycine. One common method is the Fischer esterification, where (s)-prolylglycine is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. This method is often preferred for its mild reaction conditions and higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of biocatalysts, such as lipases, has also been explored for the enzymatic esterification of (s)-prolylglycine, offering a greener and more sustainable approach to synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-prolylglycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. For example, reaction with ammonia can yield the corresponding amide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide derivatives.

Scientific Research Applications

Ethyl (s)-prolylglycinate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its chiral nature.

Mechanism of Action

The mechanism of action of ethyl (s)-prolylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Ethyl (s)-prolylglycinate can be compared with other amino acid derivatives such as:

Ethyl (s)-proline: Similar in structure but lacks the glycine moiety.

Ethyl (s)-glycinate: Contains the glycine moiety but lacks the proline ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

The uniqueness of this compound lies in its combined structural features of both proline and glycine, making it a versatile compound for various applications.

Would you like more detailed information on any specific section?

Biological Activity

Ethyl (S)-prolylglycinate, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic compound recognized for its cognitive-enhancing and neuroprotective properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H15N1O3 and a molecular weight of approximately 233.27 g/mol. The compound features an ethyl ester modification, which enhances its bioavailability and pharmacological activity.

The biological activity of this compound is attributed to several mechanisms:

- Neuroprotection : It exhibits protective effects against neuronal damage by inhibiting excitotoxicity caused by excessive calcium and glutamate levels .

- Cognitive Enhancement : The compound enhances synaptic plasticity and improves cognitive functions through modulation of AMPA receptors and activation of brain-derived neurotrophic factor (BDNF) .

- Antioxidant Effects : this compound has been shown to exert antioxidant properties, reducing oxidative stress in neuronal cells .

Biological Activities

This compound is noted for various biological activities:

- Cognitive Enhancement : Studies indicate that it can improve memory and learning capabilities in animal models .

- Neuroprotective Effects : It protects against neurodegenerative conditions such as Alzheimer's disease by preventing neuronal cell death and maintaining calcium homeostasis .

- Anti-inflammatory Action : The compound reduces inflammation in the central nervous system, contributing to its neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cognitive Enhancement | Improves memory and learning in animal models |

| Neuroprotection | Prevents neuronal death in models of Alzheimer's disease |

| Antioxidant | Reduces oxidative stress in neuronal cells |

| Anti-inflammatory | Decreases inflammation in the central nervous system |

Case Study Analysis

- Cognitive Restoration in Alzheimer Models :

- Neuroprotective Effects Against Ischemic Injury :

- Mechanistic Insights :

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |

InChI |

InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13)/t7-/m0/s1 |

InChI Key |

VCZUDFJMKMAEGR-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.